molecular formula C8H10BrN5 B13321017 4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine

4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13321017
M. Wt: 256.10 g/mol
InChI Key: COKDKOMZIGFDPI-UHFFFAOYSA-N
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Description

4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both imidazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of bromine and the imidazole moiety can influence the compound’s reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the imidazole-pyrazole linkage. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound notable for its unique structural features, including a pyrazole ring, an imidazole moiety, and a bromine substituent. These characteristics contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential applications in antimicrobial and anticancer therapies.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C8H10BrN5
Key Functional Groups Pyrazole ring, imidazole group, amine group
Bromine Position 4-position of the pyrazole ring
Ethyl Linkage Connected to the imidazole moiety

The presence of bromine enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in drug discovery.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve the disruption of microbial cell membranes or inhibition of essential enzymes, which can lead to cell death. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has demonstrated inhibitory effects on several cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Renal Cancer

In vitro studies indicate that compounds based on the pyrazole structure can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression .

Table 1: Anticancer Efficacy Against Various Cell Lines

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)10Induction of apoptosis
HepG2 (Liver)15Cell cycle arrest (G0/G1 phase)
HCT-116 (Colon)12Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may bind to key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It can influence receptor activity, potentially altering signaling pathways critical for cell survival and proliferation.

Case Studies

Recent studies have explored the pharmacological potential of this compound in various experimental settings:

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against breast cancer cells (MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with associated apoptosis confirmed through flow cytometry .

Study 2: Antimicrobial Activity

Another investigation focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL for multiple strains, suggesting strong potential as an antimicrobial agent.

Properties

Molecular Formula

C8H10BrN5

Molecular Weight

256.10 g/mol

IUPAC Name

4-bromo-1-(2-imidazol-1-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C8H10BrN5/c9-7-5-14(12-8(7)10)4-3-13-2-1-11-6-13/h1-2,5-6H,3-4H2,(H2,10,12)

InChI Key

COKDKOMZIGFDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCN2C=C(C(=N2)N)Br

Origin of Product

United States

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